molecular formula C13H12D5N·HCl B602547 Selegiline-d5 HCl CAS No. 1217705-21-9

Selegiline-d5 HCl

Cat. No. B602547
M. Wt: 228.78
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selegiline hydrochloride, USP is a levorotatory acetylenic derivative of phenethylamine . It is commonly referred to in the clinical and pharmacological literature as l-deprenyl . N-Desmethyl Selegiline- [d5] hydrochloride is the labelled analogue of N-Desmethyl Selegiline hydrochloride, which is an impurity of selegiline .


Synthesis Analysis

A chemoenzymatic approach has been reported for the synthesis of Selegiline . This approach involves an imine reductase-catalyzed process, which is a key step in the synthesis .


Molecular Structure Analysis

Selegiline has a molecular weight of 187.2808 . Its IUPAC Standard InChI is InChI=1S/C13H17N/c1-4-10-14 (3)12 (2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3 .


Chemical Reactions Analysis

Selegiline is a selective, irreversible inhibitor of Type B monoamine oxidase . It is used in newly diagnosed patients with Parkinson’s disease . It may slow progression of the clinical disease and delay the requirement for levodopa therapy .


Physical And Chemical Properties Analysis

Selegiline has a chemical formula of C13H17N . It is a small molecule with a molecular weight of 187.286 .

Scientific Research Applications

  • Quantification in Pharmaceuticals : A study by Sangamithra et al. (2019) developed and validated a sensitive method for quantifying Selegiline HCl in bulk and pharmaceutical formulations. This method is significant for ensuring the accurate dosage in pharmaceuticals.

  • Transdermal System Analysis : Azzaro et al. (2007) conducted a study on the pharmacokinetics and bioavailability of Selegiline administered through a transdermal system in healthy volunteers. This research is important for understanding how Selegiline can be effectively delivered into the bloodstream without oral ingestion.

  • Nanoemulsion for Parkinson’s Disease : Kumar et al. (2016) explored the development of a nanoemulsion loaded with Selegiline for direct nose-to-brain delivery, aiming to enhance the management of Parkinson’s disease. This novel delivery method could potentially improve the drug's effectiveness.

  • Recovery After Stroke : Research by Sivenius et al. (2001) suggested that Selegiline could facilitate recovery after a cerebral infarction, highlighting its potential neuroprotective properties.

  • Treatment of Sleep Disorders : A study by Grewal et al. (2002) examined Selegiline's effectiveness in treating periodic limb movements in sleep, expanding its potential therapeutic applications beyond Parkinson’s disease.

  • Transdermal Film for Parkinson’s Disease : Bali et al. (2019) focused on developing a transdermal film of Selegiline HCl for managing Parkinson’s disease, aiming to overcome the issues related to its oral administration.

  • Mucoadhesive Microspheres : Monajjemzadeh et al. (2018) investigated the formulation of mucoadhesive microspheres of Selegiline to improve its therapeutic efficacy and bioavailability.

  • Neuroprotective Strategy : Langston & Tanner (2000) discussed Selegiline's role as a neuroprotective agent in Parkinson’s disease, stemming from its ability to inhibit MAO-B.

  • Cardiovascular Activity : Abassi et al. (2004) studied the cardiovascular effects of Selegiline in comparison to another drug, providing insights into its potential impacts on the cardiovascular system.

  • Oxidative Stress and Apoptosis in Heart Failure : A study by Qin et al. (2003) indicated that Selegiline could reduce oxidative stress and myocyte apoptosis in heart failure, suggesting its potential benefits in cardiac conditions.

Safety And Hazards

Selegiline has been classified as having acute toxicity - Oral Category 4 (H302), Specific target organ toxicity — repeated exposure Category 1 (H372), and Chronic aquatic toxicity Category 2 (H411) . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, do not breathe dust, and keep away from heat and sources of ignition .

Future Directions

Selegiline has been used in the treatment of Parkinson’s disease and major depressive disorder . It is provided in the form of a capsule or tablet taken by mouth or orally disintegrating tablets taken on the tongue for Parkinson’s disease and as a patch applied to skin for depression . Future research may focus on its potential uses in other neurological disorders .

properties

CAS RN

1217705-21-9

Product Name

Selegiline-d5 HCl

Molecular Formula

C13H12D5N·HCl

Molecular Weight

228.78

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

14611-52-0 (unlabelled)

synonyms

Selegiline D5 Hydrochloride;  [2H5]-R-(-)-Deprenyl hydrochloride

tag

Selegiline

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.